2-Aminoquinolin-8-ol
CAS No.: 70125-16-5
VCID: VC0017170
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-Amino-8-quinolinol, also known as 2-aminoquinolin-8-ol, is a chemical compound with the molecular formula . It features an amino group at the 2-position and a hydroxyl group at the 8-position of the quinoline ring . PubChem identifies several synonyms for this compound, including 2-amino-8-hydroxyquinoline and 2-amino-8-quinolinol . Its Chemical Abstracts Service (CAS) number is 70125-16-5 . This compound has a molecular weight of 160.17 . It is soluble and has various predicted physicochemical properties, such as a consensus Log Po/w of 1.33, a Log S (ESOL) of -2.39, and a bioavailability score of 0.55 . 2-Amino-8-quinolinol can act as a CYP1A2 inhibitor, but is not a substrate for P-gp . It contains 12 heavy atoms and 0 rotatable bonds . 2-Amino-8-quinolinol is used in chemoselective acylation reactions to generate C2-amides or C8-esters . It contains structural components of both 8-hydroxyquinoline and 2-aminoquinoline, and its derivatives may have utility because of the properties of the parent compounds . A related compound is 8-hydroxyquinoline, also known as oxine, which is an organic compound derived from quinoline and known for forming chelate complexes with metal ions . Another similar compound is 5-Amino-8-hydroxyquinoline dihydrochloride . |
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CAS No. | 70125-16-5 |
Product Name | 2-Aminoquinolin-8-ol |
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 2-aminoquinolin-8-ol |
Standard InChI | InChI=1S/C9H8N2O/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H,(H2,10,11) |
Standard InChIKey | UFVLIVCXTIGACT-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)N |
Canonical SMILES | C1=CC2=C(C(=C1)O)N=C(C=C2)N |
Synonyms | 2-Amino-8-quinolinol; |
PubChem Compound | 4653788 |
Last Modified | Sep 14 2023 |
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